molecular formula C15H30O2 B14354988 Tert-butyl undecanoate CAS No. 95935-43-6

Tert-butyl undecanoate

Cat. No.: B14354988
CAS No.: 95935-43-6
M. Wt: 242.40 g/mol
InChI Key: BEQGLZWFHGTCMB-UHFFFAOYSA-N
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Description

Tert-butyl undecanoate is an ester derived from undecanoic acid and tert-butanol. It is structurally characterized by a branched tert-butyl group esterified to the undecanoate chain. These compounds are widely studied for their pharmacokinetic properties, therapeutic applications, and biological activities. This article focuses on comparing these structurally related undecanoate esters based on available research findings.

Properties

CAS No.

95935-43-6

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

tert-butyl undecanoate

InChI

InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-12-13-14(16)17-15(2,3)4/h5-13H2,1-4H3

InChI Key

BEQGLZWFHGTCMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl undecanoate can be synthesized through the esterification of undecanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl undecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanoic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Undecanoic acid and tert-butyl alcohol.

    Reduction: Undecanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Tert-butyl undecanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Investigated for its potential use in biochemical assays and as a model compound for studying ester hydrolysis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of tert-butyl undecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecanoic acid and tert-butyl alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Testosterone Undecanoate

  • Structure: Ester of undecanoic acid and testosterone.
  • Pharmacokinetics: Longest half-life among testosterone esters due to its lipophilic undecanoate chain, enabling sustained release . Oral bioavailability is enhanced via formulation in lipid-based nanocarriers, leveraging its lipophilicity for improved absorption .
  • Therapeutic Applications :
    • Hypogonadism : Administered orally (40 mg daily) or via intramuscular injection (1000 mg every 12 weeks) to maintain stable androgen levels .
    • Benign Prostatic Hyperplasia (BPH) : Effective at 125 mg/kg body weight every 2–3 weeks to induce stable BPH models in research, outperforming testosterone propionate in maintaining prolonged androgen elevation .
    • Growth Promotion : Safe and effective in increasing height velocity and pubertal maturation in adolescents at 40 mg daily .

Testosterone Propionate

  • Structure : Ester of propionic acid and testosterone.
  • Comparison with Testosterone Undecanoate: Shorter half-life, requiring more frequent administration . Less effective in maintaining stable androgen levels for BPH induction due to rapid clearance .

Methyl Undecanoate

  • Structure: Ester of undecanoic acid and methanol.
  • Biological Activity: Exhibits significant nematicidal activity (68% mortality at 100 µg/mL) and inhibits egg hatching in Meloidogyne javanica . Structural analogs (e.g., ethyl 4-methylpentanoate) show similar efficacy, highlighting the importance of ester chain length and branching in bioactivity .

Dimethandrolone Undecanoate (DMAU)

  • Structure: Synthetic androgen-progestin hybrid with an undecanoate ester.
  • Applications: Male Contraception: Orally active, with single-dose studies showing sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . Safety Profile: No adverse effects on bone mineral density or lipid metabolism in preclinical models .

Data Table: Comparative Analysis of Undecanoate Esters

Compound Half-Life/Duration Key Applications Dosing Information Advantages/Findings
Testosterone Undecanoate ~21–33 days (IM) Hypogonadism, BPH, Growth 40 mg/day (oral); 1000 mg/12 weeks (IM) Longest half-life; stable androgen levels
Testosterone Propionate ~1–2 days BPH (research) Frequent dosing required Rapid clearance limits utility
Methyl Undecanoate Not reported Nematicidal agent 100 µg/mL (in vitro) High nematicidal/anti-hatching activity
Dimethandrolone Undecanoate ~24 hours (oral) Male contraception 200–400 mg (oral) Dual androgen-progestin activity; oral efficacy

Key Research Findings

  • Lipophilicity and Absorption: The undecanoate chain enhances lipophilicity, improving absorption in lipid-based formulations (e.g., testosterone undecanoate in nanostructured carriers) .
  • Structural Influence: Branching in the ester group (e.g., tert-butyl vs. methyl) impacts metabolic stability and bioactivity, though direct data on tert-butyl undecanoate remain unexplored in the evidence .
  • Therapeutic Versatility: Undecanoate esters are leveraged across diverse fields, from endocrinology (testosterone undecanoate) to agriculture (methyl undecanoate) .

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